REACTION_CXSMILES
|
[CH:1]([C:4]1[C:5]([CH3:11])=[N+:6]([O-])[CH:7]=[CH:8][CH:9]=1)([CH3:3])[CH3:2].C(OC(C(F)(F)F)=O)(C(F)(F)F)=[O:13]>C(Cl)Cl>[CH:1]([C:4]1[C:5]([CH2:11][OH:13])=[N:6][CH:7]=[CH:8][CH:9]=1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
26.05 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1C(=[N+](C=CC1)[O-])C
|
Name
|
|
Quantity
|
51.83 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
690 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
|
Type
|
CUSTOM
|
Details
|
then stirred for an additional 3 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Caution: exothermic reaction
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo to a minimum volume
|
Type
|
ADDITION
|
Details
|
Brine (200 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with CH2Cl2 (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C(=NC=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |